(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
The compound is likely an organic molecule, given its structure. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an acrylamide group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and an acrylamide group. The benzothiazole ring is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds. The acrylamide group contains a carbon-carbon double bond and a carbon-nitrogen single bond .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring and the acrylamide group. The benzothiazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The acrylamide group could potentially participate in Michael addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might contribute to its aromaticity and stability. The acrylamide group might influence its polarity and reactivity .Scientific Research Applications
- Recent research has explored the use of this compound in polymeric photocatalysts for hydrogen evolution via water splitting. Specifically, a series of sulfone-based dual acceptor copolymers derived from (2E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide demonstrated promising results .
- Another application involves the synthesis of a benzothiazole azo dye derived from this compound. Known as “BAN” , it serves as a chemosensor for the rapid and selective detection of mercury(II) ions in water .
Photocatalysis for Hydrogen Evolution
Chemosensing for Mercury(II) Detection
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-20-12-8-11-14(9-13(12)21-2)23-16(17-11)18-15(19)6-5-10-4-3-7-22-10/h3-9H,1-2H3,(H,17,18,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWILDOWDRPLSBA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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